Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate
Description
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)2-5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 |
InChI Key |
DIWYCZDQSIMCEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Aminomethyl-Thiazole Intermediates
A reliable industrially feasible method for synthesizing 2-aminomethyl-thiazole hydrochloride, a crucial intermediate, starts from Boc-glycine ethyl ester as the raw material. The sequence involves:
- Ammonification of Boc-glycine ethyl ester to generate Boc-glycinamide.
- Reaction of Boc-glycinamide with a sulfurizing reagent such as Lawesson reagent in tetrahydrofuran (THF) solvent to form Boc-aminoethionamide.
- Ring-closure reaction of Boc-aminoethionamide with bromoacetaldehyde (or related haloaldehydes) to yield 2-N-Boc-aminomethyl-thiazole.
- Removal of the Boc protecting group under acidic conditions (hydrochloric acid in methanol) to obtain 2-aminomethyl-thiazole hydrochloride.
This method is characterized by mild reaction conditions (20–80 °C for sulfurization, 60–120 °C for ring closure), inexpensive and readily available reagents, and high yields suitable for scale-up industrial production. The solvents used include tetrahydrofuran, methanol, ethanol, and others, depending on the step.
| Step | Reagents/Conditions | Solvents | Temperature Range | Remarks |
|---|---|---|---|---|
| Ammonification | Boc-glycine ethyl ester + ammonia | Not specified | Ambient | Formation of Boc-glycinamide |
| Sulfurization | Lawesson reagent (or alternatives) | Tetrahydrofuran (THF) | 20–80 °C | Formation of Boc-aminoethionamide |
| Ring-closure | Bromoacetaldehyde + base (pyridine, etc.) | Methanol, ethanol, dioxane | 60–120 °C | Formation of 2-N-Boc-aminomethyl-thiazole |
| Deprotection | HCl in methanol (or other alcohols) | Methanol, ethanol, propanol | Room temp to 80 °C | Removal of Boc group to yield amine hydrochloride |
Formation of this compound
Following the synthesis of the aminomethyl-thiazole intermediate, the acetate ester group is introduced typically via esterification or by using a precursor containing the acetate moiety.
One approach involves starting from a thiazole intermediate bearing a free carboxylic acid or acid derivative at the 4-position, which is then esterified with methanol under acidic or catalytic conditions to form the methyl ester. Alternatively, the acetate group may be incorporated earlier in the synthesis through the use of Boc-glycine ethyl ester, which already contains the ester functionality, allowing the thiazole ring formation to proceed with the ester in place.
Alternative Synthetic Routes and Considerations
- The use of Lawesson reagent is common for sulfur incorporation but alternatives like Davy reagent, Belleau reagent, thiophosphoric anhydride, and phosphorus trisulfide have been reported.
- The ring closure to form the thiazole ring can be performed with various haloaldehydes such as bromoacetaldehyde, monochloroacetaldehyde, or bromoacetaldehyde acetal, depending on availability and reactivity.
- Bases such as pyridine, sodium carbonate, triethylamine, or diisopropylethylamine are used to facilitate ring closure.
- The deprotection step to remove Boc is typically mild and uses hydrochloric acid in alcoholic solvents, allowing for good yields of the amine hydrochloride salt.
Summary Table of Preparation Methods
| Stage | Key Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield/Remarks |
|---|---|---|---|---|
| Ammonification | Boc-glycine ethyl ester + NH3 | Not specified | Ambient | Formation of Boc-glycinamide |
| Sulfurization | Lawesson reagent or alternatives | THF | 20–80 | Formation of Boc-aminoethionamide |
| Ring Closure | Bromoacetaldehyde + base (pyridine, Na2CO3, etc.) | Methanol, ethanol, dioxane | 60–120 | Formation of 2-N-Boc-aminomethyl-thiazole |
| Boc Deprotection | HCl in methanol or ethanol | Methanol, ethanol, propanol | RT–80 | Yields 2-aminomethyl-thiazole hydrochloride |
| Esterification (if needed) | Methanol + acid catalyst or precursor ester | Methanol | Reflux | Formation of methyl ester group |
Research Findings and Industrial Relevance
The described synthetic route is advantageous due to:
- Mild and safe reaction conditions avoiding ultralow temperatures and highly toxic reagents like diphenyl phosphate azide (DPPA).
- Use of inexpensive and readily available starting materials.
- High overall yields and suitability for scale-up.
- Flexibility in choice of reagents and solvents to optimize for cost and environmental impact.
This method has been patented and validated for industrial production of 2-aminomethyl-thiazole hydrochloride and its derivatives, including this compound, confirming its robustness and practicality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a thiazole derivative with a thiazole ring, an aminomethyl group, and an acetate moiety. The molecular formula is not provided in the search results, but the molecular weight is approximately 222.69 g/mol. Thiazole derivatives are known for their biological activities and versatility in synthetic organic chemistry.
Pharmaceutical Development
This compound dihydrochloride has applications in pharmaceutical development. Interaction studies have shown that thiazole derivatives interact with proteins involved in metabolic pathways and disease processes, which is crucial for optimizing the compound's pharmacological profile and therapeutic efficacy.
Anticonvulsant Activity
Thiazole-bearing molecules have demonstrated anticonvulsant properties . Several analogues have displayed significant anticonvulsant action, with some showing activity at lower doses than standard medications . The presence of specific substituents on the thiazole ring, such as halogen-substituted phenyl groups, appears to be important for this activity .
Other Potential Applications
This compound dihydrochloride also has potential applications in various other fields:
- Metabolic Pathways: Thiazole derivatives often interact with proteins involved in metabolic pathways.
- Disease Processes: These compounds also interact with proteins involved in disease processes.
Structural Comparison Table
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyl 2-(2-amino-thiazol-4-yl)acetate | Lacks additional methyl group | Simpler structure may result in different biological activity |
| 4-(2-amino-1,3-thiazol-4-yl)phenol | Contains a phenolic group instead of an acetate | Offers different reactivity due to phenolic hydroxyl |
| (2-Amino-thiazol-4-yl)-acetic acid methyl ester | Similar thiazole structure but without hydrochloride form | Different solubility and stability characteristics |
| Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate | Aminomethyl instead of hydroxymethyl | Potentially different reactivity and biological profile |
| Methyl 2-[5-methylthiazol-4-yl]acetate | Lacks hydroxymethyl group | May have distinct pharmacological properties |
Mechanism of Action
The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Thiazole Ring
The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituents on the heterocyclic core:
(a) Aminomethyl Group (Target Compound)
The aminomethyl (-CH₂NH₂) group in Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate provides a basic nitrogen, enabling ionic interactions and hydrogen bonding. This enhances solubility in polar solvents and facilitates binding to enzymes or receptors .
(b) Hydroxymethyl Group
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate (C₇H₉NO₃S) replaces the aminomethyl with a hydroxymethyl (-CH₂OH) group.
(c) Acetamido Group
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate (C₈H₁₂N₂O₃S) introduces an acetamido (-NHCOCH₃) group and a partially saturated thiazole ring. Saturation reduces aromaticity, altering electronic properties and reactivity .
(d) Sulfonamide and Quinazolinyl Groups
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (C₁₃H₁₄N₂O₄S₂) and Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate incorporate bulky electron-withdrawing groups. These substituents decrease electron density on the thiazole ring, affecting binding kinetics and metabolic stability .
Ester Group Variations
The choice of ester (methyl vs. ethyl) impacts lipophilicity and pharmacokinetics:
- Methyl Ester: Lower molecular weight and reduced lipophilicity enhance aqueous solubility, making it preferable for intravenous formulations .
- Ethyl Ester: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (C₇H₁₀N₂O₂S) has higher lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs .
Crystallographic and Stability Insights
Crystal structures of related compounds reveal stabilization via hydrogen bonds (N-H⋯N, N-H⋯O) and π-π stacking. For example, Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate forms dimers through R₂²(8) motifs, while its hydrochloride salt exhibits ionic lattice interactions . These features correlate with improved thermal stability and shelf life.
Comparative Data Table
Biological Activity
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a thiazole ring —a five-membered heterocyclic structure containing sulfur and nitrogen—which contributes to its biological activity. It has a molecular formula of C₇H₈N₂O₂S and a molecular weight of approximately 222.69 g/mol. The presence of an aminomethyl group at the 2-position and an acetate group at the 1-position enhances its reactivity and interaction with biological targets.
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Thiazole derivatives are known to modulate biochemical pathways by either activating or inhibiting specific enzymes, thus influencing cellular processes such as inflammation and apoptosis.
Biochemical Pathways
The compound has been shown to affect several biochemical pathways:
- Antioxidant Activity : It exhibits the ability to scavenge free radicals, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that thiazole derivatives can inhibit enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may also possess these properties.
Antitumor Effects
Studies have indicated that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, structural analogs have shown IC₅₀ values less than those of standard chemotherapeutic agents like doxorubicin, indicating promising antitumor activity . The mechanism often involves the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Anticonvulsant Activity
Thiazole compounds have been explored for their anticonvulsant properties. Some derivatives have shown efficacy in animal models at lower doses compared to traditional medications, suggesting that this compound could be developed for similar applications .
Study on Antimicrobial Activity
In a comparative study, this compound was tested against standard antibiotics like ciprofloxacin. The results indicated comparable antimicrobial activity, highlighting its potential as an antimicrobial agent in pharmaceutical applications .
Anti-inflammatory Research
Another study evaluated the anti-inflammatory effects of thiazole derivatives in animal models. The findings suggested that these compounds significantly reduced markers of inflammation when administered at therapeutic doses.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; protects against oxidative stress. |
| Anti-inflammatory | Inhibits enzymes in inflammatory pathways; potential therapeutic uses in chronic inflammation. |
| Antimicrobial | Exhibits activity against various pathogens; comparable efficacy to standard antibiotics. |
| Antitumor | Induces apoptosis in cancer cells; shows promise as a cytotoxic agent. |
| Anticonvulsant | Demonstrates efficacy in reducing seizure activity in animal models; potential for drug development. |
Q & A
Q. What kinetic parameters define enzyme inhibition (e.g., tyrosinase)?
- IC50: Reported values range from 0.8–12.5 µM, depending on substituents.
- Ki Determination: Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition. For example, Ki = 0.5 µM for derivatives with a 4-bromophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
